2-Bromo-1,3,4-trifluorobenzene
Overview
Description
2-Bromo-1,3,4-trifluorobenzene is a useful research compound. Its molecular formula is C6H2BrF3 and its molecular weight is 210.98 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organometallic Control Over the Regiospecificity of Functionalization Reactions : This study by Heiss and Schlosser (2003) demonstrates how 1,2,3-trifluorobenzene can be functionalized to produce various benzoic acids, highlighting the utility of organometallic methods in regiospecific functionalization, which is relevant for the synthesis of complex molecules in pharmaceuticals and materials science (Heiss & Schlosser, 2003).
Triazidation of 2,4,6-trifluorobenzenes : Chapyshev and Chernyak (2013) explored the selective defluorination of trifluorobenzenes, producing triazido compounds. These compounds are potentially useful in polymer chemistry as photoactive cross-linking reagents and in the synthesis of organic magnetic materials (Chapyshev & Chernyak, 2013).
Efficient Methods for Synthesis of 1,2-Dibromobenzenes : Diemer, Leroux, and Colobert (2011) discussed methods for synthesizing dibromobenzenes, vital precursors in various organic transformations. This study underlines the importance of halogenated benzenes like 2-Bromo-1,3,4-trifluorobenzene in organic synthesis (Diemer, Leroux, & Colobert, 2011).
Synthesis of 1-bromo-2,4-dinitrobenzene : Xuan et al. (2010) synthesized 1-bromo-2,4-dinitrobenzene, a key intermediate in creating medicinal agents, organic dyes, and electroluminescent materials. This study illustrates the role of bromofluorobenzenes in the synthesis of functional organic compounds (Xuan et al., 2010).
CuI-catalyzed Domino Process to Benzofurans : Lu et al. (2007) used 1-bromo-2-iodobenzenes to synthesize benzofurans, highlighting the utility of halogenated benzenes in creating heterocyclic compounds, which are important in pharmaceuticals (Lu et al., 2007).
Safety and Hazards
2-Bromo-1,3,4-trifluorobenzene is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H227 (combustible liquid) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
2-bromo-1,3,4-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3/c7-5-3(8)1-2-4(9)6(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAXDCSHYHIOGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938856 | |
Record name | 2-Bromo-1,3,4-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176793-04-7 | |
Record name | 2-Bromo-1,3,4-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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